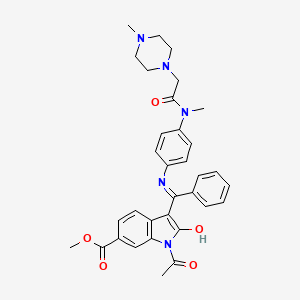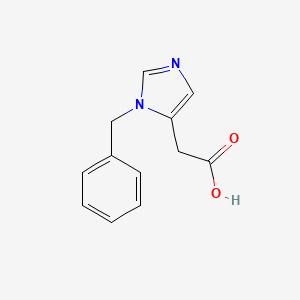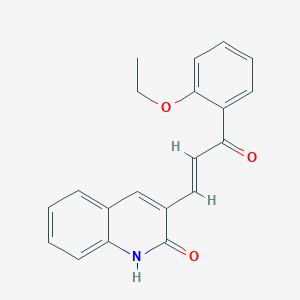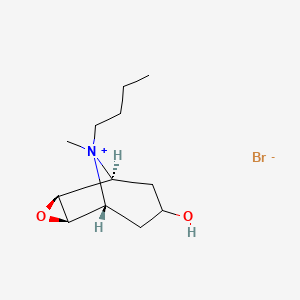
N-Butylscopine Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butylscopine Bromide, also known as Hyoscine Butylbromide, is a quaternary ammonium compound derived from scopolamine. It is widely used as an antispasmodic agent to relieve smooth muscle spasms in the gastrointestinal tract, urinary tract, and other organs. This compound is known for its ability to alleviate abdominal pain and discomfort associated with spasms.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butylscopine Bromide is synthesized through a series of chemical reactions starting from scopolamine. The primary synthetic route involves the quaternization of scopolamine with butyl bromide. This reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through recrystallization or other suitable techniques to obtain a high-quality compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: N-Butylscopine Bromide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound.
Scientific Research Applications
N-Butylscopine Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Employed in studies investigating the effects of antispasmodic agents on smooth muscle tissues.
Medicine: Widely used in clinical research to study its efficacy and safety in treating gastrointestinal and urinary tract disorders.
Industry: Utilized in the pharmaceutical industry for the development and production of antispasmodic medications.
Mechanism of Action
N-Butylscopine Bromide exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This binding prevents acetylcholine from activating these receptors, which would otherwise result in the contraction of smooth muscle. By inhibiting these contractions, this compound reduces spasms and alleviates related pain during abdominal cramping .
Comparison with Similar Compounds
Scopolamine: A natural alkaloid with similar antispasmodic properties but with central nervous system effects.
Atropine: Another anticholinergic agent with broader applications but more pronounced central nervous system side effects.
Methscopolamine: A compound similar to N-Butylscopine Bromide but with different pharmacokinetic properties.
Uniqueness: this compound is unique due to its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier. This characteristic minimizes central nervous system side effects, making it a preferred choice for treating peripheral spasms without causing sedation or other central effects .
Properties
Molecular Formula |
C12H22BrNO2 |
|---|---|
Molecular Weight |
292.21 g/mol |
IUPAC Name |
(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide |
InChI |
InChI=1S/C12H22NO2.BrH/c1-3-4-5-13(2)9-6-8(14)7-10(13)12-11(9)15-12;/h8-12,14H,3-7H2,1-2H3;1H/q+1;/p-1/t8?,9-,10+,11-,12+,13?; |
InChI Key |
PQWFBJJLAMGVJL-LTDPRMFCSA-M |
Isomeric SMILES |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[Br-] |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
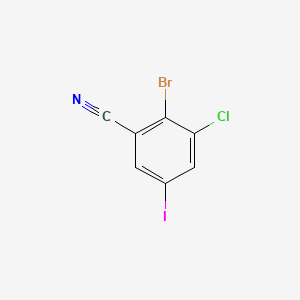

![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
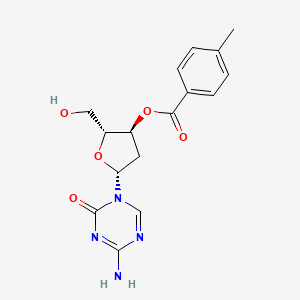
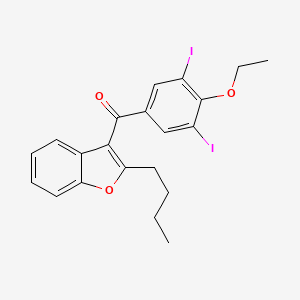
![N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine](/img/structure/B13430375.png)

![Benzyl 3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B13430381.png)
